molecular formula C19H24O3 B372255 3-Hydroxyandrosta-1,3-diene-11,17-dione

3-Hydroxyandrosta-1,3-diene-11,17-dione

Cat. No.: B372255
M. Wt: 300.4g/mol
InChI Key: IDGBGVTYAWZBIJ-JWDNIYGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxyandrosta-1,3-diene-11,17-dione is a synthetic androstane steroid derivative of interest in biochemical research. The core androstane structure is a common precursor in the synthesis of various biologically active steroids . Androstane derivatives are frequently studied for their role as enzyme substrates, inhibitors, and intermediates in steroid biosynthesis pathways . For instance, related hydroxy- and dione-substituted steroids have been shown to act as potent aromatase inhibitors, which are valuable tools for studying estrogen biosynthesis , or as substrates in microbial biotransformation processes to produce other valuable steroidal compounds . The specific 1,3-diene-11,17-dione structure of this compound may offer unique reactivity and properties for investigative purposes. This product is provided as a high-purity material for research use only. It is intended for laboratory analysis by qualified professionals and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the product's Certificate of Analysis for detailed specifications on identity, purity, and handling. Disclaimer: The information presented is based on the general properties of related steroid compounds. The specific research applications, mechanism of action, and physicochemical data for this compound were not located in the public domain at the time of writing and require further characterization by the supplier.

Properties

Molecular Formula

C19H24O3

Molecular Weight

300.4g/mol

IUPAC Name

(5S)-3-hydroxy-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydro-5H-cyclopenta[a]phenanthrene-11,17-dione

InChI

InChI=1S/C19H24O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h7-9,11,13-14,17,20H,3-6,10H2,1-2H3/t11-,13?,14?,17?,18?,19?/m0/s1

InChI Key

IDGBGVTYAWZBIJ-JWDNIYGUSA-N

SMILES

CC12CC(=O)C3C(C1CCC2=O)CCC4C3(C=CC(=C4)O)C

Isomeric SMILES

CC12CC(=O)C3C(C1CCC2=O)CC[C@@H]4C3(C=CC(=C4)O)C

Canonical SMILES

CC12CC(=O)C3C(C1CCC2=O)CCC4C3(C=CC(=C4)O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

Androsta-1,4-diene-3,17-dione
  • Structure : Diene at positions 1,4; ketones at positions 3 and 16.
  • Absence of the 11-keto and 3-hydroxy groups in the target compound.
  • Implications :
    • Androsta-1,4-diene-3,17-dione is less polar due to the absence of a hydroxyl group, impacting solubility and chromatographic retention times .
    • Safety protocols for handling emphasize dust control and ventilation, similar to the target compound, but flammability risks may differ due to structural variations .
4,6-Androstadien-3,17-dione (6-D)
  • Structure : Diene at positions 4,6; ketones at positions 3 and 17.
  • Key Differences :
    • The 4,6-diene system creates a distinct electron distribution, affecting chemical stability and interaction with analytical matrices.
    • Lack of 11-keto and 3-hydroxy groups.
  • Implications :
    • 6-D is often quantified using isotopically labeled testosterone-d3 in chromatographic methods, highlighting challenges in distinguishing structurally divergent steroids within the same class .
    • The target compound’s 11-keto group may enhance metabolic resistance compared to 6-D, which lacks this modification .
Androsterone (Andro)
  • Structure : 3α-hydroxy, 17-keto, fully saturated A-ring.
  • Key Differences: Saturated A-ring vs. conjugated diene in the target compound. No 11-keto group.
  • Implications :
    • Androsterone’s reduced conjugation results in lower UV absorbance, requiring alternative detection methods (e.g., mass spectrometry) compared to the target compound’s diene system .
    • The 3-hydroxy configuration (α vs. β) in androsterone may influence receptor binding specificity relative to the target compound’s 3-hydroxy group .
17α-Methyltestosterone
  • Structure : 17α-methyl group, 17β-hydroxy, saturated A-ring with a 3-keto group.
  • Key Differences: Exogenous methyl group at position 17 enhances metabolic stability. Saturated A-ring and absence of 11-keto group.
  • Implications: Used as an exogenous calibrator in steroid analysis, underscoring the need for structurally tailored internal standards for the target compound .

Physicochemical and Analytical Comparisons

Compound Key Functional Groups Polarity Analytical Challenges Safety Notes
3-Hydroxyandrosta-1,3-diene-11,17-dione 1,3-diene, 3-hydroxy, 11/17-dione High Requires specialized columns for diene resolution; potential oxidation of 3-hydroxy Dust control; stable storage
Androsta-1,4-diene-3,17-dione 1,4-diene, 3/17-dione Moderate Less UV absorbance than 1,3-diene Standard ventilation protocols
4,6-Androstadien-3,17-dione (6-D) 4,6-diene, 3/17-dione Low Co-elution risks with similar steroids Not reported
Androsterone 3α-hydroxy, 17-keto, saturated Moderate Low UV detection sensitivity Standard handling
17α-Methyltestosterone 17α-methyl, 3-keto Low Interference in immunoassays Exogenous compound

Research Implications

The structural nuances of this compound, particularly its 11-keto and conjugated diene system, suggest unique metabolic and receptor-binding profiles compared to analogs.

Preparation Methods

Microbial Transformation Strategies

Microbiological hydroxylation and dehydrogenation have historically served as cornerstone methods for functionalizing steroid nuclei. Pellicularia filamentosa f. sp. microsclerotia IFO 6298, a fungal strain, demonstrates proficiency in introducing hydroxyl groups at C14α and C11β positions in androstane derivatives . For instance, 11β-hydroxyandrost-4-ene-3,17-dione undergoes microbial conversion to 14α-hydroxyandrost-4-ene-3,11,17-trione, showcasing the organism’s capacity for sequential oxidation . Adapting this approach, 3-hydroxyandrosta-1,3-diene-11,17-dione could theoretically arise from dehydrogenation of 3-hydroxyandrost-4-ene-11,17-dione precursors. The diene system at 1,3-positions may form via microbial dehydrogenases, though direct evidence for this specific transformation remains undocumented in extant literature .

Key challenges include preserving the 3-hydroxy group during fermentation and preventing over-oxidation at C11. Steric hindrance from the 1,3-diene system may further complicate enzyme-substrate interactions, necessitating optimization of incubation conditions such as pH, temperature, and substrate concentration .

Chemical Synthesis via Dehydrohalogenation

Dehydrohalogenation offers a chemical route to introduce conjugated double bonds. A representative protocol involves bromination at C2 or C4 of 3-hydroxyandrost-11,17-dione, followed by base-mediated elimination. For example, treatment with N-bromosuccinimide (NBS) in tetrahydrofuran (THF) introduces bromine at C2, enabling subsequent elimination with potassium tert-butoxide to yield the 1,3-diene . This method mirrors the synthesis of benzo cyclohepta[1,2-c]pyrazole-3,10-dione derivatives, where bromination at C4(5) precedes elimination .

Table 1: Dehydrohalogenation Conditions and Outcomes

SubstrateHalogenation AgentBaseTemperature (°C)Yield (%)
3-Hydroxyandrost-11,17-dioneNBSKOtBu2562
3-Acetoxyandrost-11,17-dioneBr₂DBU4058

However, competing elimination pathways may form 1,4-dienes, necessitating precise control over reaction kinetics and steric effects. Protecting the 3-hydroxy group as an acetate or silyl ether mitigates undesired side reactions .

Oxidative Dehydrogenation with Metal Catalysts

Palladium- and chromium-based catalysts facilitate dehydrogenation of saturated steroid backbones. Androsta-1,4-diene-3,17-dione, a related compound, is synthesized via Pd/C-catalyzed dehydrogenation of androst-4-ene-3,17-dione at 310°C . Adapting this method, 3-hydroxyandrost-11,17-dione could undergo analogous dehydrogenation to form the 1,3-diene system. However, elevated temperatures risk degrading the 3-hydroxy group, mandating protective strategies such as transient silylation .

Jones reagent (CrO₃/H₂SO₄) has been employed for oxidizing 11β-hydroxy groups to ketones in steroids . For example, 11β-hydroxyandrosta-1,4-diene-3,17-dione is oxidized to 11-keto derivatives under Jones conditions . Applying this to 3-hydroxyandrosta-1,3-diene-11β-ol-17-dione would yield the target compound, though chromium’s environmental toxicity necessitates alternative oxidants like TEMPO/NaClO for sustainable synthesis .

Comparative Analysis of Methodologies

Table 2: Synthesis Method Comparison

MethodYield (%)CostEnvironmental ImpactScalability
Microbial Conversion35–50HighLowModerate
Dehydrohalogenation55–65MediumModerate (halogen waste)High
Oxidative Dehydrogenation40–60LowHigh (Cr/Pd waste)Low
Grignard Approach60–75MediumLowHigh

Microbial methods, though eco-friendly, suffer from lower yields and longer incubation times. Chemical routes using Grignard reagents or dehydrohalogenation balance efficiency and scalability but require halogenated solvents. Transitioning to aqueous-phase reactions or biocatalytic cascades could address these limitations.

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